molecular formula C14H14N2O6S B1404198 N-((4-Methoxybenzyl)oxy)-2-nitrobenzenesulfonamide CAS No. 1384122-86-4

N-((4-Methoxybenzyl)oxy)-2-nitrobenzenesulfonamide

Cat. No.: B1404198
CAS No.: 1384122-86-4
M. Wt: 338.34 g/mol
InChI Key: MTVNGWUZKIOSEX-UHFFFAOYSA-N
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Description

N-((4-Methoxybenzyl)oxy)-2-nitrobenzenesulfonamide is an organic compound that features a sulfonamide group, a nitro group, and a methoxybenzyl ether

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-Methoxybenzyl)oxy)-2-nitrobenzenesulfonamide typically involves multiple stepsThe reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or tetrahydrofuran .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-((4-Methoxybenzyl)oxy)-2-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide or potassium carbonate in organic solvents.

    Oxidation: Potassium permanganate in aqueous or organic solvents.

Major Products

    Reduction: 2-Aminobenzenesulfonamide derivatives.

    Substitution: Various substituted sulfonamides.

    Oxidation: Hydroxylated derivatives of the original compound.

Scientific Research Applications

N-((4-Methoxybenzyl)oxy)-2-nitrobenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of antimicrobial agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-((4-Methoxybenzyl)oxy)-2-nitrobenzenesulfonamide involves its interaction with biological molecules. The sulfonamide group can mimic the structure of para-aminobenzoic acid, allowing it to inhibit enzymes that utilize this substrate. This inhibition can disrupt essential biological processes, making the compound a potential antimicrobial agent .

Comparison with Similar Compounds

Similar Compounds

    N-((4-Methoxybenzyl)oxy)-benzenesulfonamide: Lacks the nitro group, which may affect its reactivity and biological activity.

    N-((4-Methoxybenzyl)oxy)-2-aminobenzenesulfonamide: Contains an amino group instead of a nitro group, which can significantly alter its chemical properties and applications.

Uniqueness

N-((4-Methoxybenzyl)oxy)-2-nitrobenzenesulfonamide is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. The presence of both the nitro and sulfonamide groups makes it a versatile compound for various chemical transformations and applications .

Properties

IUPAC Name

N-[(4-methoxyphenyl)methoxy]-2-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O6S/c1-21-12-8-6-11(7-9-12)10-22-15-23(19,20)14-5-3-2-4-13(14)16(17)18/h2-9,15H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTVNGWUZKIOSEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CONS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20743144
Record name N-[(4-Methoxyphenyl)methoxy]-2-nitrobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384122-86-4
Record name N-[(4-Methoxyphenyl)methoxy]-2-nitrobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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